

An In-Depth Technical Guide to 4-(3-Fluorophenyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(3-fluorophenyl)benzoic Acid

Cat. No.: B162832

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is increasingly reliant on the strategic incorporation of fluorine into molecular scaffolds. The unique physicochemical properties imparted by this halogen—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated organic compounds invaluable building blocks. This guide provides a comprehensive technical overview of **4-(3-fluorophenyl)benzoic acid**, a biphenyl carboxylic acid with significant potential in these fields. As a Senior Application Scientist, this document is crafted to provide not just data, but actionable insights into the synthesis, properties, and handling of this important chemical entity, grounded in established scientific principles.

Chemical Identity and Core Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible and reliable research. For **4-(3-fluorophenyl)benzoic acid**, there has been some ambiguity in publicly accessible databases, often leading to confusion with its isomer, 3-(4-fluorophenyl)benzoic acid. This section aims to clarify its specific identifiers.

While a definitive, widely cited CAS number for **4-(3-fluorophenyl)benzoic acid** remains elusive in major databases, the designation 41060-67-9 has been associated with this

compound by some chemical suppliers. However, researchers are strongly advised to verify the identity of any purchased samples through analytical characterization.

Table 1: Core Identifiers for **4-(3-Fluorophenyl)benzoic Acid**

Identifier	Value	Source
IUPAC Name	4-(3-Fluorophenyl)benzoic acid	IUPAC Nomenclature
Alternate Name	3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid	-
CAS Number	41060-67-9 (unverified)	Supplier Databases
Molecular Formula	C ₁₃ H ₉ FO ₂	-
Molecular Weight	216.21 g/mol	-
Canonical SMILES	<chem>C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O</chem>	-
InChI Key	VCGIZBLTDUYDLB-UHFFFAOYSA-N	-

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of **4-(3-fluorophenyl)benzoic acid** is crucial for its purification, characterization, and application in further synthetic work.

Physical Properties

Experimental data for the physical properties of **4-(3-fluorophenyl)benzoic acid** are not widely reported. The following are predicted values and should be used as an estimate pending experimental verification.

Table 2: Predicted Physical Properties of **4-(3-Fluorophenyl)benzoic Acid**

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.
pKa	~4.1 (estimated)

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of **4-(3-fluorophenyl)benzoic acid**.

- ^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 12-13 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ^{13}C NMR spectrum will display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically δ 165-175 ppm).
- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance):** The ^{19}F NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.
- IR (Infrared) Spectroscopy:** The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically around $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretching vibration for the carbonyl group (around $1680\text{-}1710\text{ cm}^{-1}$), and C-F stretching vibrations (around $1100\text{-}1300\text{ cm}^{-1}$).

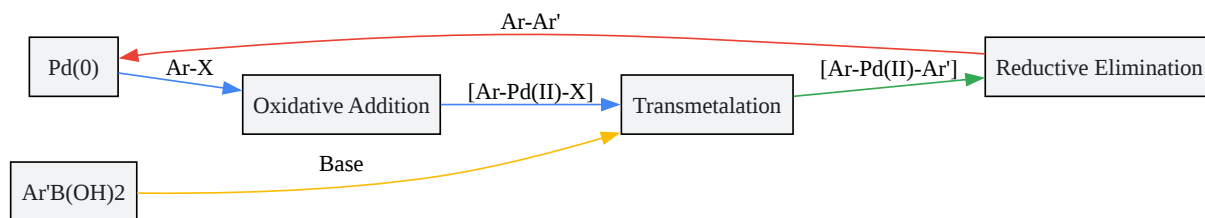
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 216.21$). Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments.

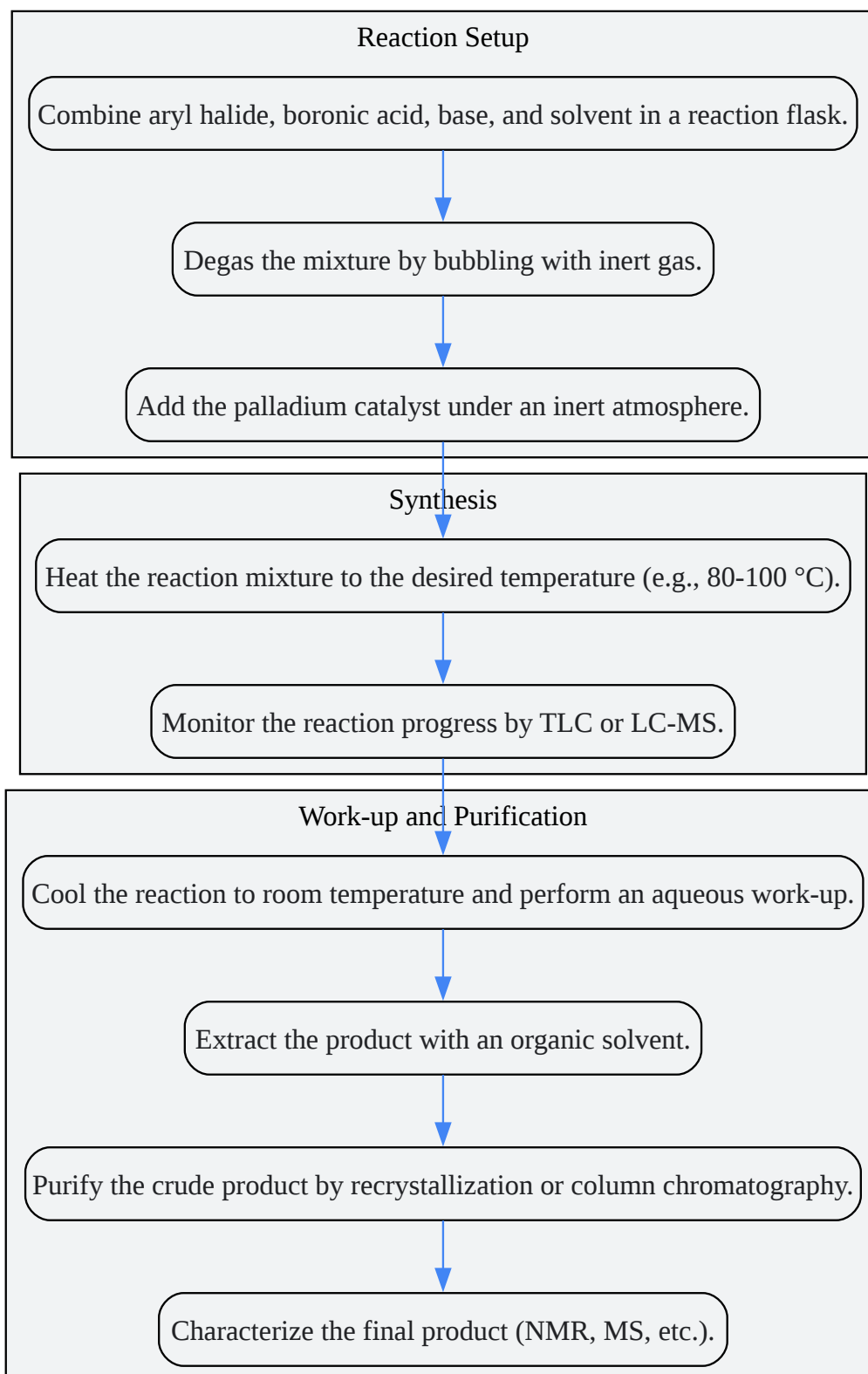
Synthesis and Purification

The synthesis of **4-(3-fluorophenyl)benzoic acid** is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a versatile and efficient route to biphenyl compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3-fluorophenylboronic acid) with an aryl halide or triflate (such as a 4-halobenzoic acid derivative) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process that allows for the reliable construction of the biphenyl scaffold.





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